

Application Note: Regioselective Functionalization of the 4-Iodo-2-methoxypyridine Scaffold

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Compound of Interest

Compound Name:	4-Iodo-2-methoxypyridine-3-carboxylic acid
CAS No.:	726206-55-9
Cat. No.:	B2905702

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Introduction

The 2-methoxypyridine framework is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceuticals.^{[1][2]} Its unique electronic properties and ability to engage in various intermolecular interactions make it a valuable component in drug design. The introduction of an iodine atom at the 4-position transforms this scaffold into a versatile synthetic intermediate. The carbon-iodine (C-I) bond serves as a highly effective "synthetic handle" for introducing molecular complexity through a variety of cross-coupling reactions. This application note provides a detailed guide to the regioselective functionalization of 4-iodo-2-methoxypyridine, focusing on robust and reproducible protocols for C-C, C-N, and C-alkynyl bond formation.

Strategic Considerations for Regioselectivity

The reactivity of the 4-iodo-2-methoxypyridine scaffold is governed by the interplay of electronic and steric effects of its substituents.

- **Electronic Effects:** The pyridine nitrogen is electron-withdrawing, creating an electron-deficient ring system. Conversely, the 2-methoxy group is electron-donating through resonance, which partially mitigates the electron deficiency, particularly at the ortho (C3) and para (C5) positions.[1] This electronic push-pull relationship influences the reactivity of the different positions on the ring.
- **The C4-Iodo Position:** The C-I bond at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the inherent reactivity order of aryl halides (I > Br > Cl) in oxidative addition to palladium(0) complexes.[3][4]
- **C-H Bond Reactivity:** The C-H bonds at the C3, C5, and C6 positions are generally less reactive than the C-I bond and typically require specific directing groups or more forcing conditions for functionalization.

Caption: Relative reactivity of positions on the 4-iodo-2-methoxypyridine scaffold.

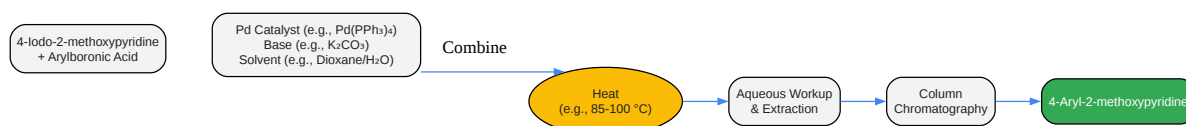
Palladium-Catalyzed Cross-Coupling Reactions at the C4-Position

The C4-iodo group is the primary site for introducing new functional groups. The following sections detail protocols for key palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the pyridine scaffold and various aryl or vinyl boronic acids or esters.[5][6]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving: 1) Oxidative addition of the 4-iodo-2-methoxypyridine to a Pd(0) complex, 2) Transmetalation with the boronic acid derivative (activated by a base), and 3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5]



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Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 1: Synthesis of 4-Aryl-2-methoxypyridines

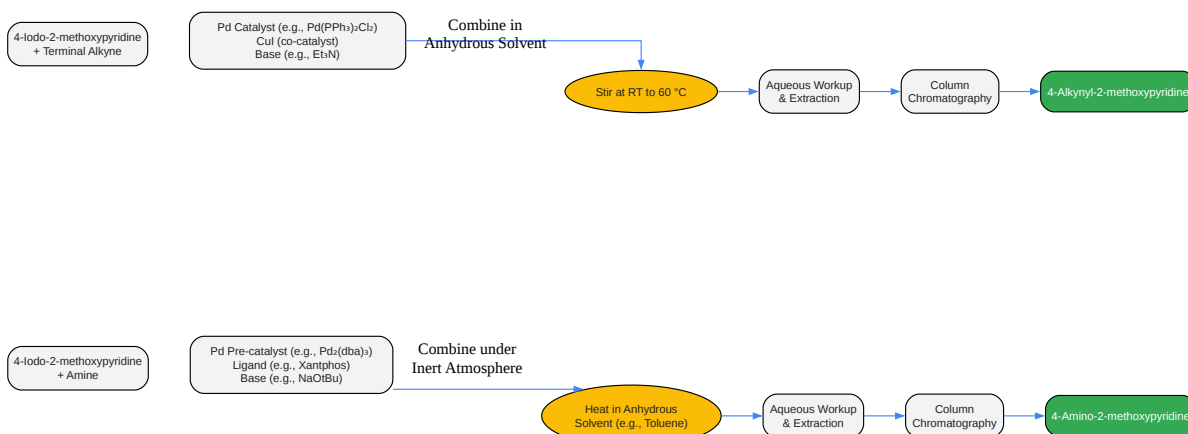
- **Reaction Setup:** In a flame-dried Schlenk flask, combine 4-iodo-2-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).^[7]
- **Catalyst Addition:** Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
- **Solvent Addition:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
- **Reaction:** Heat the mixture to 85-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
- **Workup:** Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography.

Arylboronic Acid	Catalyst	Base	Solvent	Temp (°C)	Yield (%)
Phenylboronic acid	Pd(PPh ₃) ₄	K ₂ CO ₃	Dioxane/H ₂ O	90	~85-95
4-Methylphenylboronic acid	Pd(dppf)Cl ₂	Cs ₂ CO ₃	DME	85	~90-98
3-Methoxyphenylboronic acid	Pd(PPh ₃) ₄	K ₃ PO ₄	Toluene/EtOH/H ₂ O	100	~80-90
2-Thienylboronic acid	Pd ₂ (dba) ₃ /XP hos	K ₃ PO ₄	Dioxane/H ₂ O	100	~75-85

Sonogashira Coupling: C-C (alkyne) Bond Formation

The Sonogashira coupling enables the direct linkage of terminal alkynes to the C4 position, a valuable transformation for creating linear, rigid structures often found in materials science and medicinal chemistry.^{[3][8]}

Mechanism Insight: This reaction involves a dual catalytic cycle. A palladium(0) species undergoes oxidative addition with the aryl iodide. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final product.^{[8][9]} An amine base is used to deprotonate the alkyne and neutralize the HX byproduct.^[8]



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